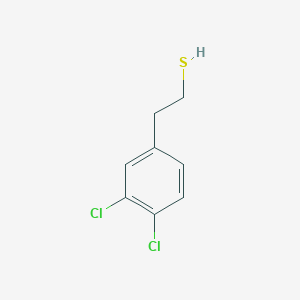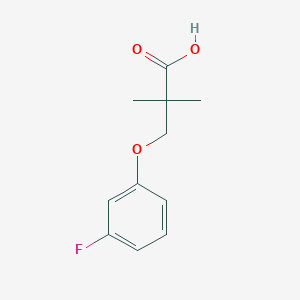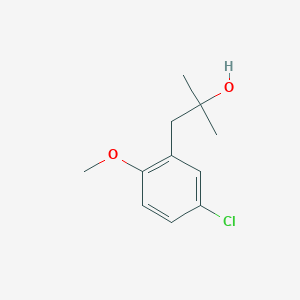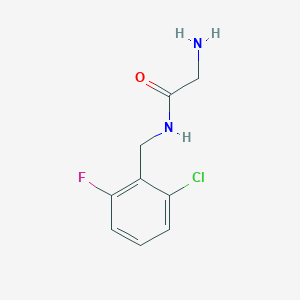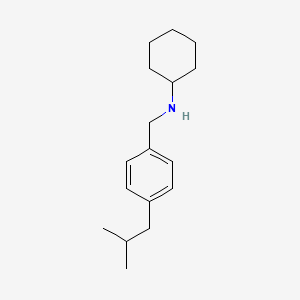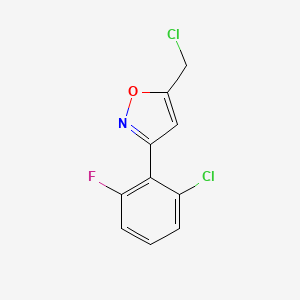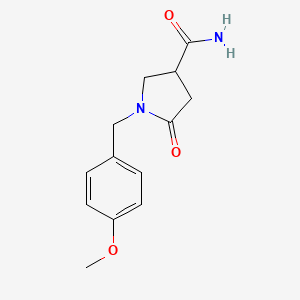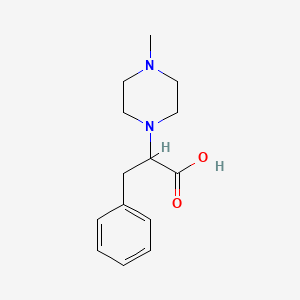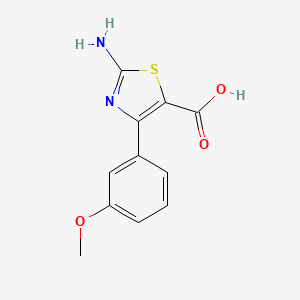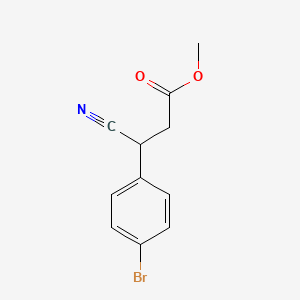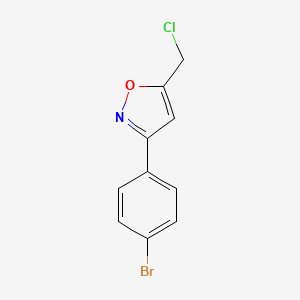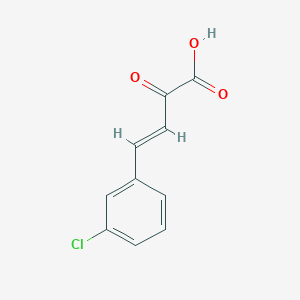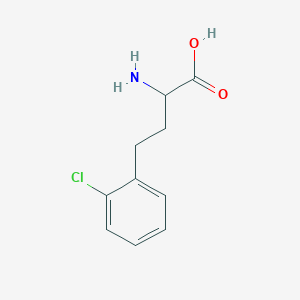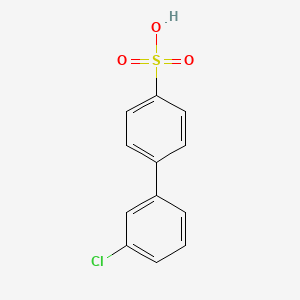
4-(3-Chlorophenyl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)benzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a 3-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)benzene-1-sulfonic acid typically involves the sulfonation of 3-chlorobiphenyl. This can be achieved using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous sulfonation processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are optimized to maximize the production of the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Chlorophenyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. under certain conditions, substitution reactions can occur at the positions ortho and para to the sulfonic acid group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group (-SO3-) using reducing agents such as sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorobenzoic acid derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Electrophilic Substitution: Products such as nitro- or bromo-substituted derivatives.
Reduction: Sulfonate derivatives.
Oxidation: Chlorobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonic acid group, which can interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, including proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, which can be exploited in therapeutic applications.
Comparación Con Compuestos Similares
4-Chlorobenzenesulfonic acid: Similar structure but lacks the 3-chlorophenyl group.
Benzene-1-sulfonic acid: Lacks both the chlorophenyl and chloro substituents.
4-(4-Chlorophenyl)benzene-1-sulfonic acid: Similar structure but with the chloro group in the para position.
Uniqueness: 4-(3-Chlorophenyl)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid group and the 3-chlorophenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in chemical synthesis.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVJYXYJOQMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
